Aphadilactone B
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Overview
Description
The compound Aphadilactone B is a complex organic molecule with a unique structure This compound features multiple functional groups, including furan, benzofuran, and pyran rings, as well as various methyl and oxo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aphadilactone B involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the furan and benzofuran intermediates, followed by the introduction of the pyran rings and the final assembly of the molecule. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound Aphadilactone B can undergo various chemical reactions, including:
Oxidation: The presence of multiple oxo groups makes it susceptible to further oxidation reactions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The furan and benzofuran rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the furan and benzofuran rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity can be investigated. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations allows for the design of derivatives with improved pharmacological properties.
Industry
In industry, the compound’s unique properties can be utilized in the development of new materials, such as polymers and coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of Aphadilactone B involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s multiple functional groups allow it to engage in diverse interactions, potentially modulating different pathways and processes within cells.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar benzofuran structure but different substituents.
Other Benzofuran Derivatives: Compounds with similar core structures but varying functional groups, such as different alkyl or oxo substituents.
Uniqueness
The uniqueness of Aphadilactone B lies in its complex structure, which combines multiple rings and functional groups. This complexity provides a wide range of chemical and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4R,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O8/c1-24(17-29-19-26(3)21-33(42)45-29)11-9-13-28-14-16-40(32-23-31(41)38(5,6)47-32,35-36(28)48-39(7,8)37(35)44)15-10-12-25(2)18-30-20-27(4)22-34(43)46-30/h17-18,21-23,28-30H,9-16,19-20H2,1-8H3/b24-17+,25-18+/t28-,29+,30+,40-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQFRRMVMSIOAK-RVZIAXNASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)C=C(C)CCCC2CCC(C3=C2OC(C3=O)(C)C)(CCCC(=CC4CC(=CC(=O)O4)C)C)C5=CC(=O)C(O5)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@H]2CC[C@@](C3=C2OC(C3=O)(C)C)(CCC/C(=C/[C@@H]4CC(=CC(=O)O4)C)/C)C5=CC(=O)C(O5)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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